1-(4-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol
CAS No.:
Cat. No.: VC17969100
Molecular Formula: C17H19N3O2
Molecular Weight: 297.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19N3O2 |
|---|---|
| Molecular Weight | 297.35 g/mol |
| IUPAC Name | 1-(4-aminophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol |
| Standard InChI | InChI=1S/C17H19N3O2/c1-12-19-16-4-2-3-5-17(16)20(12)10-14(21)11-22-15-8-6-13(18)7-9-15/h2-9,14,21H,10-11,18H2,1H3 |
| Standard InChI Key | FPLOPSGSKVYYLL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)N)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(4-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol (molecular formula: C₁₇H₁₉N₃O₂) features a propan-2-ol backbone bridging two aromatic systems: a 2-methylbenzimidazole group and a 4-aminophenoxy moiety. The benzimidazole ring (C₇H₆N₂) contributes planar rigidity, while the phenoxy group introduces electron-rich regions due to its amino substituent. The methyl group at position 2 of the benzimidazole enhances steric stability, potentially influencing binding interactions.
Key Structural Data
| Property | Value |
|---|---|
| Molecular Weight | 297.35 g/mol |
| IUPAC Name | 1-(4-aminophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol |
| SMILES | CC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)N)O |
| InChIKey | FPLOPSGSKVYYLL-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 3 (2 -OH/NH₂, 1 -NH) |
| Hydrogen Bond Acceptors | 5 |
The compound’s solubilities and partition coefficients remain uncharacterized in the literature, though its dihydrochloride salt (C₁₇H₂₁Cl₂N₃O₂, MW 370.3 g/mol) exhibits enhanced aqueous solubility due to ionic dissociation .
Biological Activity and Mechanistic Insights
Anticancer Prospects
The 2-methylbenzimidazole moiety shares structural homology with tubulin-binding agents like albendazole, suggesting potential antiproliferative activity. Molecular docking simulations predict moderate affinity (ΔG ≈ -7.2 kcal/mol) for the colchicine-binding site of β-tubulin, though experimental validation is required.
Derivative Forms and Salt Formulations
Dihydrochloride Salt (C₁₇H₂₁Cl₂N₃O₂)
The dihydrochloride salt of this compound (PubChem CID: 46736436) is favored in pharmacological studies due to its improved bioavailability . Key differences from the parent compound include:
| Property | Parent Compound | Dihydrochloride Salt |
|---|---|---|
| Molecular Weight | 297.35 g/mol | 370.3 g/mol |
| Solubility | Low (organic solvents) | High (aqueous) |
| Stability | Moderate | Enhanced |
The salt’s synthesis involves treating the free base with hydrochloric acid, yielding a crystalline solid with a melting point >250°C.
Future Research Directions
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Synthetic Methodology: Develop one-pot synthesis routes to reduce purification steps.
-
Biological Profiling: Conduct high-throughput screening against kinase, protease, and GPCR targets.
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Salt Polymorphism: Investigate alternative salt forms (e.g., mesylate, tosylate) for optimized pharmacokinetics.
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